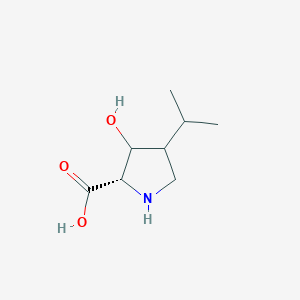
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by its unique structure, which includes a hydroxyl group, an isopropyl group, and a carboxylic acid group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.
Isopropylation: Addition of the isopropyl group at the 4-position.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods often include:
Catalytic Hydrogenation: To introduce the hydroxyl group.
Friedel-Crafts Alkylation: For the addition of the isopropyl group.
Carboxylation Reactions: Using carbon dioxide or other carboxylating agents.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways Involved: Biochemical pathways that are modulated by the presence of the compound, leading to various physiological effects.
Comparison with Similar Compounds
- (2S)-2-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
- (2S)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
- (2S)-3-Hydroxy-4-ethylpyrrolidine-2-carboxylic acid
Uniqueness: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-3-hydroxy-4-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-4(2)5-3-9-6(7(5)10)8(11)12/h4-7,9-10H,3H2,1-2H3,(H,11,12)/t5?,6-,7?/m0/s1 |
InChI Key |
NWIGBYSYFQFELI-HUDPQJTASA-N |
Isomeric SMILES |
CC(C)C1CN[C@@H](C1O)C(=O)O |
Canonical SMILES |
CC(C)C1CNC(C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
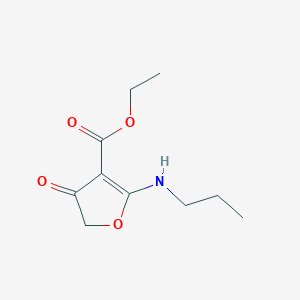

![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)
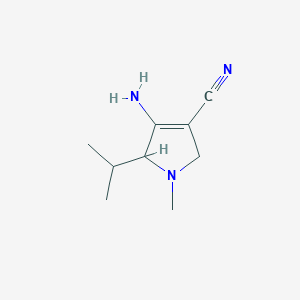

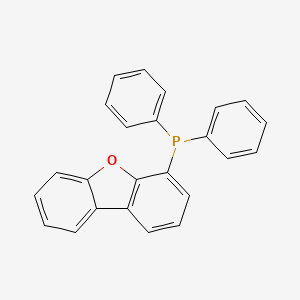
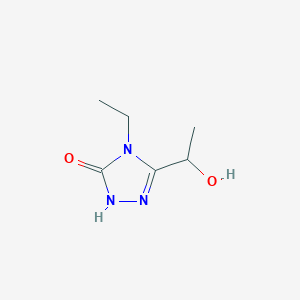
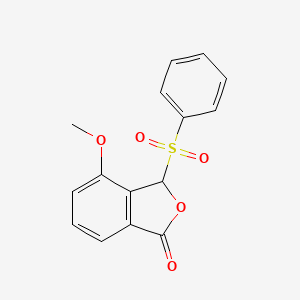


![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)
